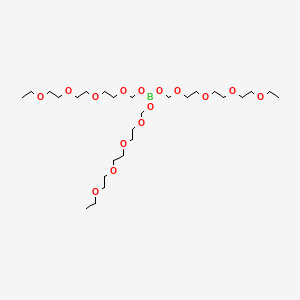
Propan-2-yl 3-acetamidopropane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 3-acetamidopropane-1-sulfonate is an organic compound with a unique structure that combines an isopropyl group, an acetamido group, and a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-acetamidopropane-1-sulfonate typically involves the reaction of isopropylamine with 3-chloropropane-1-sulfonyl chloride, followed by acetylation of the resulting amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:
-
Step 1: Formation of the sulfonamide
Reactants: Isopropylamine, 3-chloropropane-1-sulfonyl chloride
Conditions: Base (triethylamine), solvent (dichloromethane), room temperature
Product: Propan-2-yl 3-chloropropane-1-sulfonamide
-
Step 2: Acetylation
Reactants: Propan-2-yl 3-chloropropane-1-sulfonamide, acetic anhydride
Conditions: Base (pyridine), solvent (dichloromethane), room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 3-acetamidopropane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Thiol or amine derivatives
Applications De Recherche Scientifique
Propan-2-yl 3-acetamidopropane-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propan-2-yl 3-acetamidopropane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl 3-chloropropane-1-sulfonate
- Propan-2-yl 3-aminopropane-1-sulfonate
- Propan-2-yl 3-hydroxypropane-1-sulfonate
Uniqueness
Propan-2-yl 3-acetamidopropane-1-sulfonate is unique due to the presence of both acetamido and sulfonate groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H17NO4S |
|---|---|
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
propan-2-yl 3-acetamidopropane-1-sulfonate |
InChI |
InChI=1S/C8H17NO4S/c1-7(2)13-14(11,12)6-4-5-9-8(3)10/h7H,4-6H2,1-3H3,(H,9,10) |
Clé InChI |
PDCGZVQYPZZYOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OS(=O)(=O)CCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
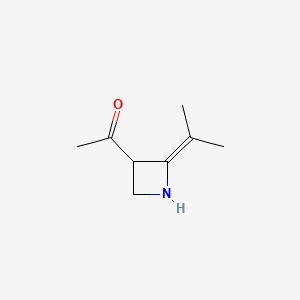
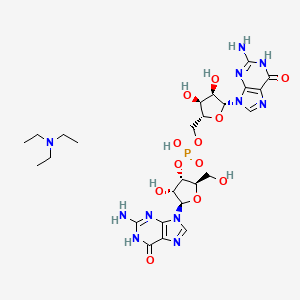
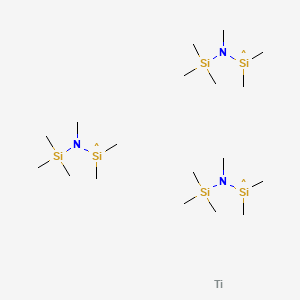

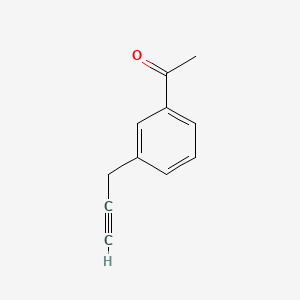
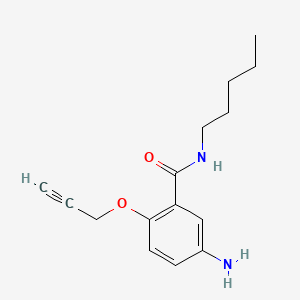
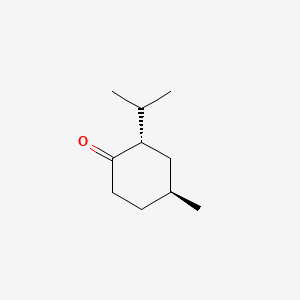
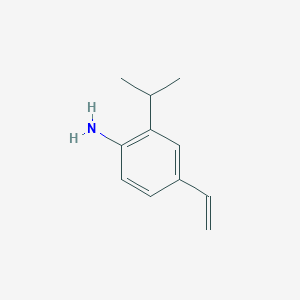

![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B13829734.png)
